1-[4-[3-(1H-pyrazol-5-yl)anilino]piperidin-1-yl]ethanone
Overview
Description
1-[4-[3-(1H-pyrazol-5-yl)anilino]piperidin-1-yl]ethanone is a complex organic compound that features a pyrazole ring, an aniline moiety, and a piperidine ring
Preparation Methods
The synthesis of 1-[4-[3-(1H-pyrazol-5-yl)anilino]piperidin-1-yl]ethanone typically involves multiple steps, starting with the preparation of the pyrazole ring, followed by the introduction of the aniline and piperidine moieties. Common synthetic routes include:
Formation of the Pyrazole Ring: This can be achieved through cyclocondensation reactions involving hydrazines and α,β-unsaturated carbonyl compounds.
Introduction of the Aniline Group: The pyrazole ring is then reacted with aniline derivatives under suitable conditions to form the desired anilino compound.
Attachment of the Piperidine Ring: The final step involves the reaction of the anilino compound with piperidine derivatives to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-[4-[3-(1H-pyrazol-5-yl)anilino]piperidin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
1-[4-[3-(1H-pyrazol-5-yl)anilino]piperidin-1-yl]ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 1-[4-[3-(1H-pyrazol-5-yl)anilino]piperidin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring is known to play a crucial role in binding to these targets, leading to modulation of their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
1-[4-[3-(1H-pyrazol-5-yl)anilino]piperidin-1-yl]ethanone can be compared with other similar compounds, such as:
1-[4-[3-(1H-pyrazol-5-yl)anilino]piperidin-1-yl]propanone: This compound has a similar structure but with a propanone group instead of an ethanone group, leading to differences in reactivity and biological activity.
1-[4-[3-(1H-pyrazol-5-yl)anilino]piperidin-1-yl]butanone: The butanone derivative exhibits different physicochemical properties and may have distinct applications in research and industry.
Properties
IUPAC Name |
1-[4-[3-(1H-pyrazol-5-yl)anilino]piperidin-1-yl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-12(21)20-9-6-14(7-10-20)18-15-4-2-3-13(11-15)16-5-8-17-19-16/h2-5,8,11,14,18H,6-7,9-10H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEPUFKYNHIPNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC2=CC=CC(=C2)C3=CC=NN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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